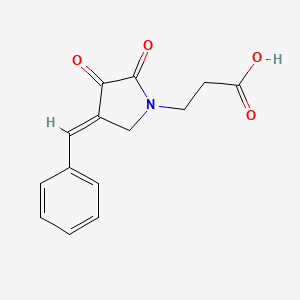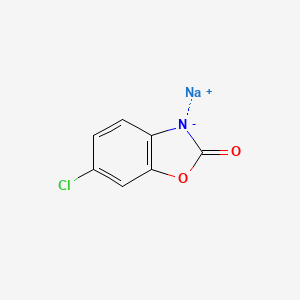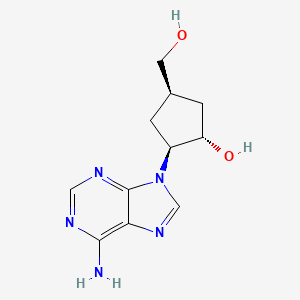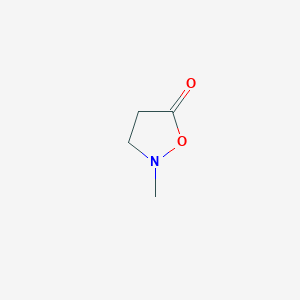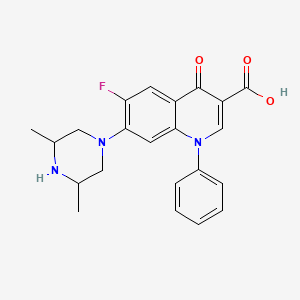
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- is a complex organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the carboxylic acid group: This step involves the carboxylation of the quinoline core, often using carbon dioxide under high pressure.
Fluorination and piperazine substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and high throughput.
Advanced purification techniques: Such as crystallization and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and piperazine sites.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
Oxidation products: Quinoline N-oxides.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用機序
The compound exerts its antibacterial effects by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication. By binding to the DNA gyrase-DNA complex, it prevents the supercoiling of bacterial DNA, ultimately leading to cell death. This mechanism is similar to other quinolone antibiotics, but the presence of the piperazine ring and fluorine atom enhances its potency and spectrum of activity.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a narrower spectrum compared to the compound .
Uniqueness
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- stands out due to its unique combination of substituents, which confer enhanced antibacterial activity and a broader spectrum compared to other quinolones. The presence of the piperazine ring and fluorine atom significantly contributes to its effectiveness against resistant bacterial strains.
特性
CAS番号 |
164662-44-6 |
|---|---|
分子式 |
C22H22FN3O3 |
分子量 |
395.4 g/mol |
IUPAC名 |
7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22FN3O3/c1-13-10-25(11-14(2)24-13)20-9-19-16(8-18(20)23)21(27)17(22(28)29)12-26(19)15-6-4-3-5-7-15/h3-9,12-14,24H,10-11H2,1-2H3,(H,28,29) |
InChIキー |
PUQMQQUAZHQKAX-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
